4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 1775544-89-2
Cat. No.: VC4341064
Molecular Formula: C18H18F4N4O
Molecular Weight: 382.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775544-89-2 |
|---|---|
| Molecular Formula | C18H18F4N4O |
| Molecular Weight | 382.363 |
| IUPAC Name | (3-fluoro-4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18F4N4O/c1-11-3-4-13(9-14(11)19)17(27)26-7-5-25(6-8-26)16-10-15(18(20,21)22)23-12(2)24-16/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | UHEGZQBAYIQWIL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F |
Introduction
4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core with various functional groups attached. It includes a piperazine ring linked to a benzoyl group, which is further modified with fluorine and methyl substituents. The compound also contains a trifluoromethyl group attached to the pyrimidine ring, contributing to its unique chemical properties.
Synthesis and Preparation
The synthesis of 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the piperazine and benzoyl moieties. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. The presence of a piperazine ring and a benzoyl group can contribute to interactions with biological targets, potentially influencing its pharmacological profile.
Research Findings and Future Directions
| Compound Feature | Description | Potential Impact |
|---|---|---|
| Pyrimidine Core | Central ring structure | Antiviral, anticancer potential |
| Piperazine Ring | Enhances solubility and bioavailability | Improved pharmacokinetics |
| Benzoyl Group | Contributes to biological activity through interactions with targets | Potential therapeutic effects |
| Trifluoromethyl Group | Increases lipophilicity, affecting solubility and membrane permeability | Enhanced bioavailability, potential for improved efficacy |
Future research should focus on exploring the compound's biological activity, optimizing its synthesis for scalability, and investigating its potential applications in medicine.
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